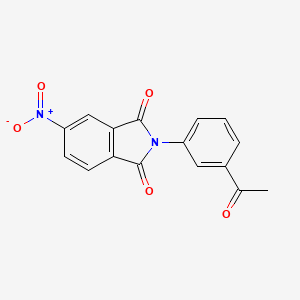
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method is the condensation of 3-acetylphenylamine with phthalic anhydride, followed by nitration. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized isoindole compounds.
Aplicaciones Científicas De Investigación
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Materials Science: Isoindole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to their unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds with diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The acetylphenyl moiety may also contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Acetylphenyl)-5-nitroindole-1,3-dione: Similar in structure but lacks the isoindole ring, which may result in different biological activities.
2-(3-Acetylphenyl)-5-nitroisoquinoline-1,3-dione: Contains an isoquinoline ring instead of an isoindole ring, leading to variations in electronic properties and reactivity.
2-(3-Acetylphenyl)-5-nitroisoindoline-1,3-dione: Similar structure but with a saturated isoindoline ring, which may affect its chemical reactivity and biological activity.
Uniqueness
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione is unique due to the presence of both the acetylphenyl and nitro groups on the isoindole ring. This combination of functional groups imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its potential as a versatile and multifunctional compound.
Propiedades
Fórmula molecular |
C16H10N2O5 |
|---|---|
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
2-(3-acetylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O5/c1-9(19)10-3-2-4-11(7-10)17-15(20)13-6-5-12(18(22)23)8-14(13)16(17)21/h2-8H,1H3 |
Clave InChI |
MUEMPOMWDZTNBB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15150881.png)
![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15150895.png)
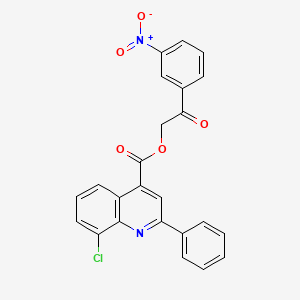
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B15150915.png)

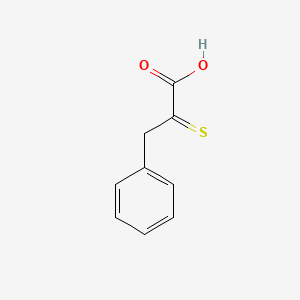
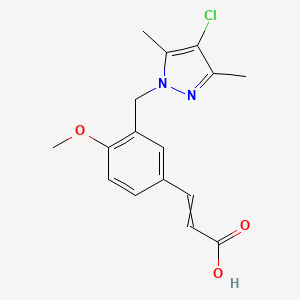

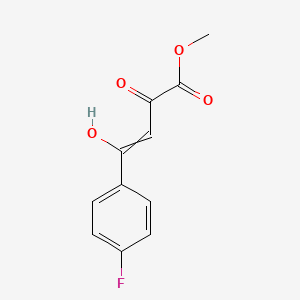
![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
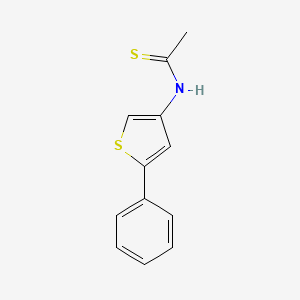
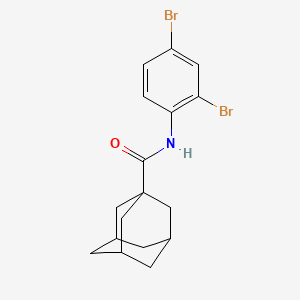

![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)
